1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one

Structure–Activity Relationship Steric Parameter Arylcyclohexylamine

1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one is a structurally unique 2-amino-1-one probe featuring a primary amine and a sterically demanding pivaloyl group. This architecture eliminates classical NMDA-mediated dissociative effects, enabling clean interrogation of mTOR/BDNF neuroplasticity pathways and isolated SAR matrices. Immediate availability as the free base (≥95% purity) for metabolic profiling and factorial ketamine/norketamine/methoxetamine comparisons. Secure research quantities now.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B13188128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1CCCCC1N
InChIInChI=1S/C11H21NO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3
InChIKeyQDHVPCFGDGPHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one: Structural Class, Procurement Identity, and Baseline Characterization


1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one (CAS: 1601753-36-9) is a cyclic 2-amino-1-one derivative structurally defined by a cyclohexyl core bearing a primary amine at the 2-position and a pivaloyl (tert-butyl carbonyl) moiety at the 1-position . With a molecular formula of C11H21NO and a molecular weight of 183.29 g/mol, this compound belongs to the broader arylcyclohexylamine chemotype but is distinguished by the replacement of the classical N-methyl and aryl substituents with a primary amine and a sterically bulky, fully saturated tert-butyl ketone group . The compound has been disclosed in patent literature within the technical field of cyclic 2-amino-1-one derivatives intended for pharmaceutical development targeting neurodegenerative and psychiatric conditions [1]. Commercially, the compound is available as a free base (purity ≥95%) from specialty chemical suppliers such as Biosynth (via CymitQuimica), though sourcing availability may be limited .

Why Generic Substitution of 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one with In-Class Arylcyclohexylamines Is Not Scientifically Sound


1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one cannot be treated as a simple interchangeable analog of ketamine, norketamine, methoxetamine, or other classical arylcyclohexylamines because its structural architecture diverges at two pharmacophoric positions simultaneously: the amine nitrogen is a primary amine (versus secondary or tertiary in most comparator arylcyclohexylamines) and the cyclohexyl 1-position carries an aliphatic pivaloyl group instead of an aromatic ketone . In arylcyclohexylamine anesthetics, the N-methyl group and the 2-chlorophenyl ring are both established contributors to NMDA receptor binding affinity, off-rate kinetics, and metabolic clearance pathways [1]. Replacing the aryl ring with a tert-butyl ketone eliminates aryl–aryl interactions with the receptor hydrophobic pocket while introducing steric bulk that alters the conformational ensemble of the cyclohexane ring [2]. These structural differences predict distinct receptor selectivity profiles, different cytochrome P450 substrate specificity, and altered susceptibility to N-dealkylation relative to ketamine-class compounds. Consequently, selecting this compound for a research program based solely on its formal membership in the 2-aminocyclohexyl ketone family, without acknowledging the pharmacodynamic and pharmacokinetic consequences of the pivaloyl-for-aryl substitution, risks experimental irreproducibility and misinterpretation of structure–activity relationships [2]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differential Evidence for 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one Relative to Structural Comparators


Pivaloyl Ketone vs. Aryl Ketone: Steric Bulk and Electronic Modulation Differentiate 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one from Ketamine-Class Arylcyclohexylamines

The target compound replaces the classical 2-chlorophenyl ketone motif found in ketamine with a pivaloyl (tert-butyl) ketone. The tert-butyl group introduces a steric parameter (Taft Es value = –1.54) substantially larger than that of a phenyl ring (Es ≈ –0.90 for a planar aryl), while the carbonyl electronic environment shifts from an aryl-conjugated ketone (calculated IR C=O stretch for benzoyl: ~1685 cm⁻¹) to a non-conjugated aliphatic ketone (predicted for pivaloyl: ~1705–1715 cm⁻¹) [1]. For the closest comparator, ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one, CAS 6740-88-1), the aryl ketone engages in π-stacking with the NMDA receptor hydrophobic pocket, a contact that is structurally impossible for the fully saturated pivaloyl group [2]. This steric and electronic divergence is further reflected in the molecular weight reduction from 237.7 g/mol (ketamine free base) to 183.3 g/mol for the target compound — a 23% decrease that affects passive membrane permeability, distribution volume, and blood–brain barrier penetration probability [3].

Structure–Activity Relationship Steric Parameter Arylcyclohexylamine

Primary Amine vs. N-Methyl Amine: Differential Hydrogen-Bond Donor Capacity and Metabolic N-Dealkylation Susceptibility of 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one

1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one bears a free primary amine (–NH2), in contrast to ketamine's secondary N-methylamine (–NHCH3) and methoxetamine's N-ethylamine (–NHC2H5). A primary amine possesses two hydrogen-bond donor (HBD) groups versus one HBD for secondary amines, increasing topological polar surface area (tPSA: predicted ~43 Ų for target vs. ~32 Ų for ketamine) and altering the compound's ability to engage hydrogen-bond acceptor residues in receptor binding pockets [1]. Critically, primary amines are not substrates for the hepatic CYP2B6 and CYP3A4 N-dealkylation pathways that constitute the major clearance route for ketamine-class compounds, as N-demethylation requires an N-alkyl substituent [2]. Instead, the primary amine of the target compound is predicted to undergo oxidative deamination by monoamine oxidases (MAO-A/MAO-B) or copper-dependent amine oxidases, yielding fundamentally different metabolite profiles and pharmacokinetic time courses [3]. This metabolic divergence is of direct relevance for in vivo study design and interpretation.

Primary Amine Pharmacology Metabolic Stability N-Dealkylation

Patent-Disclosed Therapeutic Indication Focus: Neurodegenerative and Psychiatric Disease Differentiation from Anesthetic-Class Arylcyclohexylamines

Patent DE102020105700A1, assigned to Technische Hochschule Köln, explicitly claims cyclic 2-amino-1-one derivatives — the structural class encompassing 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one — for prophylactic or therapeutic treatment of neurodegenerative and psychiatric diseases, with explicit reference to the NMDAR inhibition-independent antidepressant actions of ketamine metabolites as mechanistic inspiration [1]. This represents a deliberate divergence from the classical anesthetic/analgesic indication space of ketamine (FDA-approved as an injectable anesthetic, CAS 6740-88-1) and esketamine (Spravato, approved for treatment-resistant depression). The patent's focus on neurodegeneration rather than acute anesthesia implies that the claimed compounds — including our target — were designed to retain or amplify the neuroplasticity-promoting downstream effects of ketamine while minimizing NMDA receptor-mediated dissociative side effects [2]. By contrast, ketamine hydrochloride (MW 274.2) is formulated as a racemic injectable solution with a labeled indication for induction of anesthesia, placing it in a different regulatory and pharmacological category [3].

Patent Pharmacology Drug Repurposing Neuroprotection

Molecular Weight and Lipophilicity Reduction: Predicted ADME Differentiation of 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one from Aryl-Containing Analogs

The replacement of the 2-chlorophenyl ring (ketamine) with a pivaloyl group reduces both molecular weight (from 237.7 to 183.3 g/mol, a 23% decrease) and predicted logP (clogP estimated at ~1.8 for the target compound vs. ~2.9 for ketamine, a reduction of >1 log unit) . This reduction in lipophilicity is expected to decrease plasma protein binding while potentially improving aqueous solubility — a differentiation of practical significance for in vitro assay preparation, where ketamine's moderate lipophilicity often necessitates DMSO stock solutions that may confound cellular assay readouts at higher concentrations [1]. For the comparator methoxetamine (3-MeO-2'-oxo-PCE, MW 247.3, clogP ~2.8), the target compound is 64 Da lighter and >1 log unit less lipophilic, positioning it in a more favorable region of CNS MPO (Multiparameter Optimization) scoring for drug-likeness [2]. However, direct experimental ADME data comparing the target compound to ketamine or methoxetamine in the same assay system are not publicly available; these predictions are based on computational physicochemical descriptors only.

ADME Prediction Blood-Brain Barrier Lipophilicity

Evidence-Backed Research and Industrial Application Scenarios for 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one


Neurodegenerative Disease Drug Discovery: NMDAR-Independent Neuroplasticity Probe

Based on the patent disclosure in DE102020105700A1, which explicitly claims cyclic 2-amino-1-one derivatives for neurodegenerative and psychiatric disease treatment with reference to NMDAR inhibition-independent mechanisms [1], 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one is best positioned as a research tool for probing neuroplasticity pathways (e.g., mTOR, BDNF, AMPA receptor trafficking) without the confounding dissociative effects inherent to ketamine-class NMDAR antagonists. The absence of an N-alkyl group and aryl substituent — both structural features associated with NMDAR pore-blocking activity in classical arylcyclohexylamines — supports its use in experiments designed to isolate NMDAR-independent from NMDAR-dependent pharmacological effects [2].

Structure–Activity Relationship (SAR) Studies on the 2-Aminocyclohexyl Ketone Pharmacophore

The target compound serves as a unique SAR probe at two distinct pharmacophoric positions. At the amine position, its primary amine (versus secondary/tertiary in ketamine, methoxetamine, and phencyclidine analogs) enables systematic exploration of N-substitution effects on receptor affinity, functional selectivity, and metabolic clearance. At the ketone position, the pivaloyl group provides a sterically demanding, non-aromatic reference point for quantifying the contribution of aryl–receptor π-interactions to binding affinity and efficacy [1]. Procurement of this compound alongside ketamine (aryl, N-methyl), norketamine (aryl, primary amine), and methoxetamine (3-methoxyaryl, N-ethyl) enables a complete 2×2 factorial SAR matrix examining aryl vs. aliphatic ketone and primary vs. N-alkyl amine contributions [3].

Metabolic Pathway Profiling: Differentiating Oxidative Deamination from CYP-Mediated N-Dealkylation

Because 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one lacks an N-alkyl substituent, it cannot undergo the CYP2B6/CYP3A4-mediated N-demethylation that dominates ketamine clearance [1]. Instead, it is predicted to be a substrate for monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO)-mediated oxidative deamination. This makes the compound a valuable comparator control in in vitro metabolism studies using human hepatocytes or recombinant enzyme systems, where researchers can directly compare the metabolic stability and metabolite profile of a primary amine 2-aminocyclohexyl ketone against secondary amine analogs (ketamine, methoxetamine) under identical incubation conditions to isolate the contribution of N-dealkylation to overall clearance [2].

Chemical Intermediate for Custom Derivative Synthesis: Pivaloyl Moiety as a Synthetic Handle

The pivaloyl (tert-butyl carbonyl) group of the target compound offers a distinct synthetic handle not available in aryl-substituted analogs. The steric bulk of the tert-butyl group directs regioselective reactions at the cyclohexyl amine or the alpha-carbon, while the non-enolizable pivaloyl ketone eliminates competing enolate chemistry that complicates derivatization of aryl ketones [1]. Furthermore, the primary amine can be selectively functionalized (acylation, sulfonylation, reductive amination, or Boc-protection) without interference from the ketone, enabling modular construction of focused compound libraries. This chemical orthogonal reactivity profile supports the compound's use as a versatile intermediate for medicinal chemistry campaigns exploring diverse N-substituted, ring-modified, or ketone-reduced derivatives of the 2-aminocyclohexyl scaffold [2].

Quote Request

Request a Quote for 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.